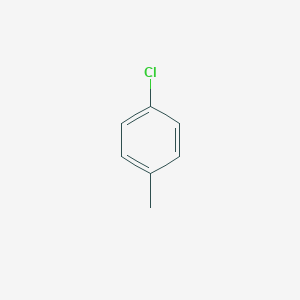

4-Chlorotoluene

Vue d'ensemble

Description

Synthesis Analysis

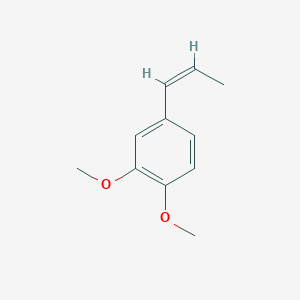

The synthesis of various chlorotoluene derivatives has been explored in several studies. For instance, 4-chloro 4-nitrostilbene (CONS), a potential nonlinear optical material, was synthesized using a slow evaporation method with ethyl methyl ketone as a solvent, resulting in good optical quality single crystals . Another study reported the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and Sandmeyer reaction, achieving an overall yield of 68% . Additionally, the synthesis of 3,4-dichlorotoluene from p-chlorotoluene using AlCl3/S2Cl2 as a catalyst was optimized to achieve a selectivity of 51% and a yield of 41.5% .

Molecular Structure Analysis

The molecular structure of chlorotoluene derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies of CONS revealed a monoclinic crystal system with a noncentrosymmetric space group P21 . Vibrational spectroscopic analyses, including FT-IR and FT-Raman, were used to study the structure of 2-bromo-4-chlorotoluene (2B4CT), with the results showing good agreement with density functional theory (DFT) predictions . The gas-phase molecular structure of 2-chloro-4-fluorotoluene was deduced from experimental rotational constants and quantum chemistry .

Chemical Reactions Analysis

The chemical reactivity of chlorotoluene derivatives has been investigated, particularly focusing on selective chlorination reactions. Zeolite catalysts were found to selectively convert 4-chlorotoluene to 2,4-dichlorotoluene, with zeolite K-L showing superior selectivity compared to other catalysts . The study also highlighted the influence of reaction conditions and solvents on the activity and selectivity of the chlorination process.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorotoluene derivatives have been extensively studied. The thermal behavior of CONS was analyzed using TG/DTA, revealing a melting point of 188.66 °C . The mechanical strength of CONS crystals was also investigated using Vicker's hardness measurement . For 2B4CT, the computed values of electric dipole moment and first-order hyperpolarizability indicated that charge transfer occurs within the molecule . The internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene were explored, providing insights into the fine splittings of rotational transitions and hyperfine effects .

Applications De Recherche Scientifique

Oxidative Addition in Palladium Catalysis

4-Chlorotoluene has been utilized in the study of oxidative addition reactions to palladium complexes. This process is crucial in understanding the mechanisms of palladium-catalyzed amination, which is a key reaction in the synthesis of many organic compounds (Caddick et al., 2002).

Synthesis of Bromo-Chlorotoluenes

Research has been conducted on synthesizing derivatives of 4-Chlorotoluene, like 4-Bromo-2-chlorotoluene. This synthesis process involves a series of reactions starting from 4-bromo-2-nitrotoluene, offering insights into complex organic synthesis pathways (Xue Xu, 2006).

Decomposition in Non-Thermal Plasma

The decomposition of 4-Chlorotoluene in air mixtures using electron beam generated plasma reactors has been studied. This research is significant for understanding the environmental impact and degradation pathways of volatile organic compounds in the atmosphere (Sun et al., 2013).

Dechlorination Studies

Research has demonstrated the dechlorination of 4-Chlorotoluene to toluene using a specialized cell with a palladized ion exchange membrane. This study is essential for understanding the methods of removing chlorine atoms from organic molecules, which has environmental and synthetic applications (Inoue et al., 2003).

Solubility and Dissolution in Subcritical Water

The solubility of 4-Chlorotoluene in subcritical water has been investigated using a fused silica capillary reactor. This research helps in understanding the solubility behaviors of organic compounds in subcritical water, a medium that is increasingly used in green chemistry (Bei et al., 2016).

Biodegradation by Achromobacter sp.

Studies on the biodegradation of chlorotoluenes, including 4-Chlorotoluene, by Achromobacter sp. KW1 strain have shown the ability of specific bacteria to degrade these compounds. This research is vital for bioremediation strategies to remove environmental pollutants (Pacholak et al., 2017).

Mécanisme D'action

Target of Action

4-Chlorotoluene, also known as p-Chlorotoluene, is an aryl chloride based on toluene . The primary targets of 4-Chlorotoluene are the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .

Mode of Action

The mode of action of 4-Chlorotoluene involves a nucleophilic aromatic substitution reaction . In this reaction, one of the substituents in an aromatic ring is replaced by a nucleophile . This process forms a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

Biochemical Pathways

The biochemical pathways affected by 4-Chlorotoluene are primarily those involved in nucleophilic aromatic substitution reactions . These reactions can lead to the formation of various products depending on the nucleophile used .

Pharmacokinetics

It is known that the compound is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by its lipophilicity and the presence of specific transporters in the body.

Result of Action

The result of 4-Chlorotoluene’s action is the formation of a variety of products depending on the nucleophile used in the reaction . For example, it can be used to prepare benzyl chloride, benzaldehyde, and benzoyl chloride .

Action Environment

The action of 4-Chlorotoluene can be influenced by various environmental factors. For instance, its reactivity can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide . Moreover, it is considered a possible groundwater contaminant , indicating that its environmental stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

Orientations Futures

The reaction of 4-chlorotoluene and phenylboronic acid with Pd (OAc)2/L•2HX as the catalyst is the model reaction for determining the efficiencies of bisimidazolylidene (L) ligand precursors . This product was used for the preparation of a model gas of 4-chlorotoluene by passing synthesized air into liquid 4-chlorotoluene .

Propriétés

IUPAC Name |

1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDACUSDTOMAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024814 | |

| Record name | 4-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

162.4 °C, 162 °C | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

49 °C, 140 °F, open cup | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.37 (Air= 1), Relative vapor density (air = 1): 4.4 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35 | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

4-Chlorotoluene | |

Color/Form |

Colorless liquid | |

CAS RN |

106-43-4 | |

| Record name | 4-Chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R236H42N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

7.5 °C | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 4-chlorotoluene is C7H7Cl, and its molecular weight is 126.585 g/mol.

ANone: Several spectroscopic techniques have been employed to characterize 4-chlorotoluene. These include:

ANone: 4-chlorotoluene exhibits solubility in a range of organic solvents, including:

A: 4-chlorotoluene frequently serves as a model substrate in studies investigating the efficiency of palladium catalysts for Suzuki-Miyaura cross-coupling reactions. [, , , , ] Its reactivity with phenylboronic acid, typically in the presence of a base and a palladium catalyst, provides insights into the catalyst's activity and the reaction mechanism. [, , , , ]

A: The position of the chlorine atom significantly influences the biodegradability of chlorotoluene isomers. [] Studies on Achromobacter sp. KW1 strain revealed that the ortho and para positions of the chlorine atom in chlorotoluenes lead to a greater increase in cell surface hydrophobicity and a decrease in inner membrane permeability compared to the meta position. [] This suggests that the chlorine position impacts bacterial interaction with chlorotoluenes and influences their biodegradation. []

ANone: DFT calculations have been extensively used to elucidate reaction mechanisms involving 4-chlorotoluene, particularly in the context of:

- Precatalyst activation: DFT studies have helped determine the activation pathway of palladium precatalysts in Suzuki-Miyaura cross-coupling reactions using 4-chlorotoluene as a substrate. [, ] These calculations provide valuable insights into the factors influencing catalyst activity and reaction efficiency. [, ]

- Understanding benzylic hydrogen abstraction: DFT calculations, specifically the MNDO approximation, have been used to investigate the activation energies involved in the abstraction of benzylic hydrogen from 4-chlorotoluene by chlorine and bromine atoms. [] These calculations shed light on the mechanism of radical abstraction reactions and the role of electron transfer. []

A: Yes, studies have demonstrated the anaerobic biodegradation of 4-chlorotoluene under methanogenic conditions. [] Research using soil slurry microcosms revealed that a mixture of chlorinated toluenes, including 4-chlorotoluene, was reductively dechlorinated, ultimately yielding toluene as a major product. [] This highlights the potential for the bioremediation of environments contaminated with 4-chlorotoluene under anaerobic conditions. []

A: 4-chlorotoluene is considered a toxic compound with potential negative impacts on human health and the environment. [] Its presence in groundwater poses a significant risk, and remediation strategies like in-situ chemical oxidation (ISCO) have been investigated for its removal. [] The release of 4-chlorotoluene into the environment should be minimized, and responsible waste management practices are crucial. []

ANone: Various analytical techniques have been utilized to quantify 4-chlorotoluene in different matrices. These include:

- Gas Chromatography/Mass Spectrometry (GC/MS): This widely used technique is effective in identifying and quantifying 4-chlorotoluene in complex mixtures, like wastewater samples. []

- High-performance liquid chromatography (HPLC): HPLC, coupled with fluorescence detection, has been successfully applied to determine 4-chlorotoluene levels in water samples following liquid-liquid-liquid microextraction (LLLME). []

A: A bioassay conducted by the National Cancer Institute showed that 5-chloro-o-toluidine, a compound structurally similar to 4-chlorotoluene, induced hemangiosarcomas and hepatocellular carcinomas in both male and female B6C3F1 mice. [] While this data pertains to 5-chloro-o-toluidine, it highlights the potential carcinogenic risks associated with aromatic amines like 4-chlorotoluene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)